molecular formula C15H29N3O4S2 B6764791 N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide

N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide

Cat. No.: B6764791
M. Wt: 379.5 g/mol
InChI Key: RDJSISBJDYDQSI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a thiazolidine ring

Properties

IUPAC Name

N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4S2/c19-23(20)12-4-9-18(23)11-10-17-8-3-7-15(13-17)24(21,22)16-14-5-1-2-6-14/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSISBJDYDQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCN(C2)CCN3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.

    Attachment of the Thiazolidine Ring: The thiazolidine ring is introduced through a nucleophilic substitution reaction, where a thiazolidine derivative reacts with the piperidine-sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The thiazolidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

Uniqueness

N-cyclopentyl-1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]piperidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and thiazolidine rings makes it a versatile compound for various applications.

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